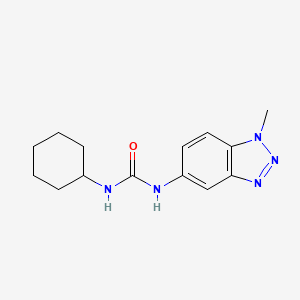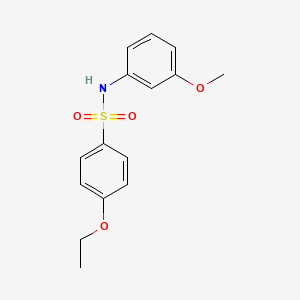
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions and has been found to exhibit several interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of several signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of several genes that are important in inflammation and cancer.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been reported in scientific studies. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. It has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in cells and tissues. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol in lab experiments include its high potency and specificity for inhibiting the activity of NF-κB. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
Several future directions for the investigation of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been suggested. These include further investigation of its mechanism of action, as well as its potential therapeutic applications in other disease contexts, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol involves a multi-step process that requires the use of several chemical reagents and catalysts. The initial step involves the reaction of 5-methyl-4-phenoxy-1H-pyrazole-3-carbaldehyde with 2,3-dihydroxybenzoic acid in the presence of a base catalyst. This reaction yields an intermediate product, which is then further reacted with a series of reagents to produce the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been investigated in several scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Propriétés
IUPAC Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-16(22-10-5-3-2-4-6-10)13(18-17-9)11-7-8-12(19)15(21)14(11)20/h2-8,19-21H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOQCAGGZICSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

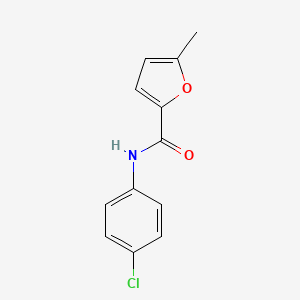
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
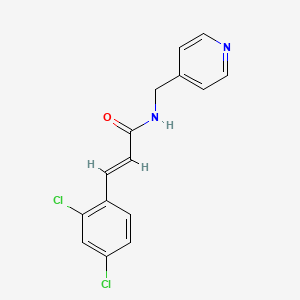


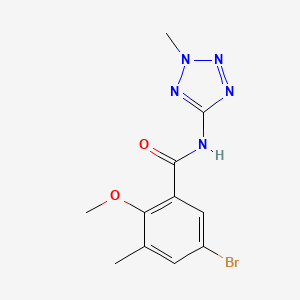
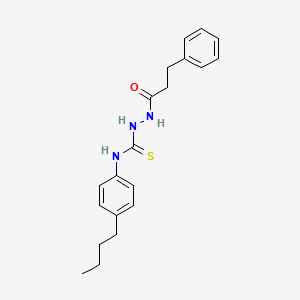
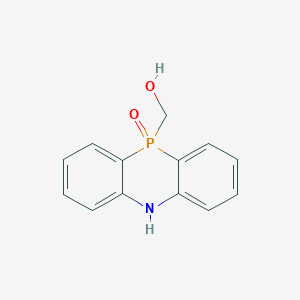
![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
